5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(Spiro[45]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Spiro[4.5]decan-10-ylamine: This can be achieved through a cyclization reaction starting from a suitable linear precursor. The cyclization often involves the use of strong acids or bases to facilitate the formation of the spirocyclic ring.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclodehydration reaction of a suitable precursor, such as an α-hydroxyketone or an α-aminoketone, in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Coupling Reaction: The final step involves coupling the spirocyclic amine with the oxazole carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic amine moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the oxazole ring or the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as a modulator of biological pathways. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Properties
IUPAC Name |
5-[(spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-14(19)12-9-11(20-18-12)10-17-13-5-1-2-6-15(13)7-3-4-8-15/h9,13,17H,1-8,10H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDTIJGVHJVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)NCC3=CC(=NO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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